2-(PERFLUOROOCTYL)ETHYL METHACRYLATE

Beschreibung

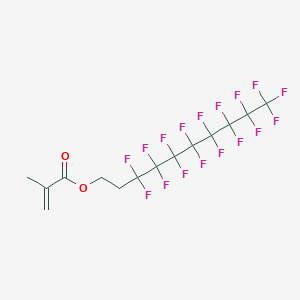

2-(Perfluorooctyl)ethyl methacrylate (CAS: 1996-88-9) is a fluorinated acrylate monomer with the molecular formula C₁₄H₉F₁₇O₂ and a molecular weight of 532.19 g/mol. Its structure comprises a methacrylate backbone linked to a perfluorooctyl (C₈F₁₇) chain via an ethyl spacer (Fig. 1). This compound is widely utilized in polymer chemistry to impart exceptional hydrophobicity, oleophobicity, and chemical resistance to materials . Applications include superamphiphobic coatings, liquid crystalline polymers, and self-assembling block copolymers for advanced material design .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZFBSFGXQBQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)C(CH3)=CH2, C14H9F17O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26338-99-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062101 | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-88-9 | |

| Record name | Perfluorooctylethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of Methacrylic Acid with Perfluorooctanol

The most widely reported method for synthesizing 2-(perfluorooctyl)ethyl methacrylate involves the acid-catalyzed esterification of methacrylic acid with 1H,1H,2H,2H-perfluorooctanol. This reaction follows a classic Fischer esterification mechanism, where a Brønsted acid catalyst facilitates nucleophilic acyl substitution.

Reaction Conditions

-

Catalyst : p-Toluenesulfonic acid (PTSA) is employed at 0.13 equivalents relative to the alcohol.

-

Solvent : Toluene, which aids in azeotropic removal of water.

-

Inhibitor : Hydroquinone (0.01 equivalents) prevents premature polymerization of the methacrylate group.

Procedure

-

Combine methacrylic acid (1.1 equivalents), 1H,1H,2H,2H-perfluorooctanol (1 equivalent), hydroquinone, and PTSA in toluene.

-

Reflux under Dean-Stark conditions to remove water.

-

Cool the mixture, neutralize excess acid with triethylamine, and filter through silica gel.

-

Purify the crude product via vacuum distillation to isolate the monomer in 94% yield.

Alternative Catalytic Systems

While PTSA is the standard catalyst, heterogeneous acid catalysts (e.g., Amberlyst-15) have been explored to simplify purification. However, these systems often require longer reaction times (12–24 hours) and result in marginally lower yields (85–90%).

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Toluene remains the solvent of choice due to its low polarity and ability to form an azeotrope with water. Substituting with dichloromethane or THF reduces the reaction efficiency by 15–20%, as confirmed by kinetic studies.

Inhibitor Efficacy

Comparative studies demonstrate that hydroquinone outperforms 4-methoxyphenol (MEHQ) in suppressing methacrylate polymerization during synthesis. At 0.01 equivalents, hydroquinone reduces oligomer formation to <2%, whereas MEHQ permits 5–7% oligomers.

Physicochemical Properties of this compound

Key Characteristics

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 95% mass loss by 300°C. The monomer exhibits no glass transition (Tg) below -40°C, confirming its liquid state at room temperature.

Applications in Polymer Chemistry

Analyse Chemischer Reaktionen

Types of Reactions: 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE primarily undergoes polymerization reactions due to its methacrylate functional group. It can participate in free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers .

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Surface Modification: The compound can be used in surface modification reactions to impart hydrophobicity and oleophobicity to various substrates.

Major Products: The major products formed from the polymerization of this compound are fluorinated polymers that exhibit excellent water and oil repellency, thermal stability, and chemical resistance .

Wissenschaftliche Forschungsanwendungen

Coatings and Surface Treatments

FOMA is extensively used in the coatings industry due to its ability to impart water repellency and stain resistance. The compound forms thin, uniform films that enhance the durability and aesthetic qualities of surfaces such as textiles, paper, leather, and electronic devices.

Key Benefits:

- Water Repellency: FOMA's hydrophobic nature prevents water absorption.

- Stain Resistance: Surfaces treated with FOMA resist staining from various substances.

Adhesives and Sealants

In the aerospace and automotive industries, FOMA is utilized to produce adhesives and sealants that endure harsh environmental conditions. Its exceptional chemical resistance ensures strong bonding in applications exposed to moisture and chemicals.

Applications:

- Aerospace Components: Sealing parts that require durability against extreme conditions.

- Automotive Seals: Ensuring longevity in vehicle assembly.

Membrane Materials

FOMA is a critical component in the development of membranes for gas separation and water purification. Its hydrophobic characteristics make it suitable for water filtration applications by reducing fouling.

Membrane Characteristics:

- Gas Separation: Efficiently separates gases due to its selective permeability.

- Water Purification: Used in membranes that filter contaminants while repelling water.

Polymer Synthesis

As a monomer, FOMA participates in the synthesis of fluorinated polymers such as poly(perfluoroalkyl acrylate) and poly(perfluoroalkyl methacrylate). These polymers exhibit excellent thermal stability and chemical resistance.

Polymer Properties:

- Thermal Stability: Suitable for high-temperature applications.

- Chemical Resistance: Effective in aggressive chemical environments.

Data Table: Applications of 2-(Perfluorooctyl)ethyl Methacrylate

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Coatings | Textiles, paper, leather | Water repellency, stain resistance |

| Adhesives & Sealants | Aerospace, automotive | Chemical resistance |

| Membrane Materials | Gas separation, water purification | Hydrophobicity |

| Polymer Synthesis | Fluorinated polymers | Thermal stability, chemical resistance |

Case Study 1: Superhydrophobic Wood Treatment

A study demonstrated the use of FOMA in creating superhydrophobic wood surfaces with self-cleaning properties. The modification involved grafting FOMA onto wood substrates, resulting in enhanced water repellency and mold resistance .

Case Study 2: Copolymerization Kinetics

Research on the copolymerization of methyl methacrylate with FOMA revealed that FOMA exhibits a higher reactivity ratio compared to traditional methacrylates. This finding indicates its potential for creating specialized copolymers with tailored properties for specific applications .

Case Study 3: Membrane Development

FOMA-based membranes have been studied for their effectiveness in water filtration systems. The membranes demonstrated significant performance improvements in fouling resistance compared to conventional materials, highlighting their practical utility in environmental applications .

Wirkmechanismus

The mechanism by which 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE exerts its effects is primarily through its fluorinated structure. The presence of multiple fluorine atoms imparts hydrophobic and oleophobic properties to the compound. When used in surface modification, the compound forms a thin, uniform layer that reduces surface energy, thereby preventing the adhesion of water and oil .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Fluorinated Compounds

Chemical Structure and Functional Group Variations

(a) Poly[2-(perfluorooctyl)ethyl acrylate] (PFA-C8) vs. Poly{2-[(perfluorooctylethyl)carbamate]ethyl acrylate} (PFAUr-C8)

- Structural Difference : PFAUr-C8 incorporates a carbamate linker (-NHCOO-) between the acrylate backbone and the perfluorooctyl chain, whereas PFA-C8 uses a direct ethyl spacer.

- Impact on Properties :

- Phase Transitions : PFA-C8 exhibits a smectic mesophase at 25–90°C, while PFAUr-C8 shows a nematic phase under the same conditions due to enhanced hydrogen bonding from the carbamate group .

- Hydration Stability : PFAUr-C8 demonstrates higher water resistance owing to reduced hydrophilic interactions .

(b) Poly{2-(perfluorooctyl)ethyl acrylate} vs. Poly{2-(perfluorooctyl)ethyl vinyl ether}

- Backbone Difference : The former uses an acrylate backbone, while the latter employs a vinyl ether backbone.

- Thermotropic Behavior : The acrylate derivative has a lower transition temperature (Tₜ ~ 60°C) compared to the vinyl ether analog (Tₜ ~ 100°C), attributed to differences in chain flexibility and crystallinity .

Fluorocarbon Chain Length and Substituents

(a) 2-(Perfluoro-9-methyldecyl)ethyl Methacrylate

- Structure : Features a branched perfluoroalkyl chain (C₉F₁₉ with a methyl group) instead of the linear C₈F₁₇ chain in 2-(perfluorooctyl)ethyl methacrylate.

- Impact: The branched chain enhances thermal stability and reduces surface energy, making it suitable for high-performance lubricants and non-stick coatings .

(b) 1H,1H,2H,2H-Perfluorodecyl Acrylate

Physical and Functional Property Comparisons

Thermal Properties

Surface and Solubility Properties

- Surface Energy: this compound-based polymers exhibit ultra-low surface energy (~10 mN/m), outperforming non-fluorinated analogs (e.g., poly(methyl methacrylate) at ~40 mN/m) .

- CO₂-Philicity : The perfluorooctyl chain enhances solubility in supercritical CO₂, enabling eco-friendly coating processes .

Application-Specific Comparisons

Superamphiphobic Coatings

Liquid Crystalline Polymers

- PFOEMA Block Copolymers : PDMA-b-PBzMA-b-PFOEMA triblock copolymers self-assemble into micellar structures with temperature-responsive behavior, ideal for drug delivery .

- Non-Fluorinated Analogues: Polystyrene-b-poly(methyl methacrylate) lacks the LC phase, limiting its use in stimuli-responsive materials .

Biologische Aktivität

2-(Perfluorooctyl)ethyl methacrylate (PFOMA) is a fluorinated compound known for its unique properties, including hydrophobicity and chemical stability. These attributes have made it a subject of interest in various fields, particularly in polymer science and environmental studies. This article aims to explore the biological activity of PFOMA, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

PFOMA is a methacrylate derivative characterized by a perfluorooctyl group, which imparts significant hydrophobic and oleophobic properties. The chemical structure can be represented as follows:

This structure contributes to its unique surface properties when incorporated into polymer matrices.

Biological Activity Overview

The biological activity of PFOMA has been investigated primarily through its effects on cellular systems and its environmental impact. Key areas of research include:

- Toxicity Studies : Research indicates that PFOMA exhibits low toxicity to aquatic organisms, but its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects .

- Biocompatibility : Studies have shown that polymers containing PFOMA can enhance biocompatibility, making them suitable for biomedical applications such as drug delivery systems and coatings for medical devices .

- Surface Modification : PFOMA is used in surface modification techniques to create superhydrophobic surfaces that can repel water and resist microbial adhesion, which is beneficial in medical and industrial applications .

Case Studies

- Toxicological Assessment : A study assessed the toxicity of PFOMA on fish species, revealing that while acute toxicity was low, chronic exposure could lead to detrimental effects on reproductive health .

- Polymer Applications : Research demonstrated that incorporating PFOMA into polymer films significantly improved their water-repellent properties while maintaining mechanical strength. This was particularly useful in creating coatings for medical implants that require both durability and biocompatibility .

- Environmental Impact : Investigations into the environmental degradation of PFOMA indicated that while it is resistant to biodegradation, certain microbial populations can metabolize fluorinated compounds, leading to the formation of perfluorinated acids, which are known environmental contaminants .

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 2-(Perfluorooctyl)ethyl Methacrylate, and how do reaction conditions influence purity and yield?

The synthesis typically involves the reaction of perfluorooctylethanol with methacrylic acid derivatives. A common method is esterification using methacryloyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent premature polymerization. Catalysts like 4-dimethylaminopyridine (DMAP) and solvents such as dichloromethane or tetrahydrofuran are employed to enhance reaction efficiency. Reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios of reactants are critical for achieving >90% yield . Post-synthesis purification via column chromatography or fractional distillation is necessary to remove unreacted monomers and catalysts.

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR verify the presence of the perfluorinated chain and methacrylate groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720–1740 cm (C=O stretch) and 1150–1250 cm (C-F stretch) confirm functional groups .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies impurities and quantifies purity.

- Elemental Analysis : Validates the empirical formula (CHFO) and molecular weight (532.19 g/mol) .

Q. What are the primary academic applications of this compound in material science?

The compound is widely used to synthesize fluorinated polymers for:

- Superhydrophobic coatings : Its perfluorinated side chain reduces surface energy, achieving water contact angles >150° .

- Antifouling surfaces : Copolymers with hydrophilic monomers (e.g., polyethylene glycol methacrylate) resist protein adsorption .

- Drug delivery systems : Fluorinated micelles improve stability and controlled release in hydrophobic environments .

Advanced Research Questions

Q. How does copolymerization with methyl methacrylate (MMA) or other monomers affect surface properties and thermal stability?

Copolymerization with MMA via free-radical or controlled polymerization (e.g., ATRP) enhances processability while retaining fluorinated surface properties. Studies show:

- Surface segregation : The perfluorinated chain migrates to the polymer-air interface during film formation, reducing surface energy. X-ray photoelectron spectroscopy (XPS) confirms fluorine enrichment at the surface .

- Thermal stability : The perfluorooctyl group increases glass transition temperatures () by 10–20°C compared to non-fluorinated analogs. Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C .

Q. What challenges arise in achieving controlled polymerization (e.g., ATRP) of this compound?

Challenges include:

- Solubility limitations : The hydrophobic perfluorinated chain restricts monomer solubility in common solvents (e.g., toluene, DMF). Supercritical CO is used as a green solvent to enhance miscibility .

- Chain transfer reactions : Fluorinated monomers may exhibit chain-transfer behavior, leading to broad molecular weight distributions (). Optimizing initiator-to-monomer ratios and reaction temperatures mitigates this .

- Purification : Residual fluorinated surfactants or catalysts require rigorous post-polymerization dialysis or Soxhlet extraction .

Q. How do environmental factors (pH, UV exposure) influence the degradation of fluorinated polymers derived from this monomer?

- Photodegradation : UV irradiation cleaves C-F bonds, forming carboxylic acid derivatives. FTIR and XPS detect reduced fluorine content and increased oxygenated species after prolonged exposure .

- Hydrolytic stability : Under acidic conditions (pH < 3), ester linkages hydrolyze, releasing perfluorooctylethanol. Alkaline conditions (pH > 10) accelerate degradation, as shown by gel permeation chromatography (GPC) molecular weight reduction .

Data Contradictions and Resolution

Q. Conflicting reports exist on the biocompatibility of fluorinated polymers from this monomer. How can researchers reconcile these findings?

- In vitro vs. in vivo differences : Some studies report cytotoxicity due to perfluorooctanol byproducts, while others note biocompatibility in micellar drug carriers. Resolution requires:

Methodological Recommendations

Q. What experimental designs are optimal for studying copolymer phase behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.